MFCD02366310

Description

Such compounds typically exhibit hybrid ligand systems (e.g., phosphine-alkene frameworks) or heterocyclic motifs, as seen in ’s CAS 56469-02-4 (a hydroxy-substituted dihydroisoquinolinone derivative) .

Hypothetically, MFCD02366310 may share characteristics such as:

- Molecular formula: Likely C₉H₉NO₂ or similar, based on structural analogs in .

- Physicochemical properties: Moderate solubility (e.g., ~0.69 mg/mL in aqueous solutions), hydrogen-bond acceptor/donor capacity (TPSA ~50 Ų), and bioactivity metrics (e.g., Log S ≈ -2.5, bioavailability score ~0.55) .

- Synthetic routes: Possibly derived via nucleophilic substitution or cyclization reactions, similar to methods in (e.g., hydroxylation of dihydroisoquinolinones under basic conditions) .

Properties

IUPAC Name |

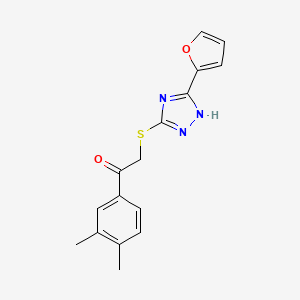

1-(3,4-dimethylphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-5-6-12(8-11(10)2)13(20)9-22-16-17-15(18-19-16)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPWIOPOTYHYES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02366310 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a nitrogen-containing heterocyclic compound, which is achieved through a series of reactions involving specific reagents and catalysts . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that are both cost-effective and efficient. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent quality and output. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: MFCD02366310 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that can interact with different reagents.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are adjusted based on the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions often result in the formation of new compounds with modified functional groups .

Scientific Research Applications

MFCD02366310 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its ability to target specific molecular pathways involved in disease processes .

Mechanism of Action

The mechanism of action of MFCD02366310 involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD02366310, two structurally related compounds are analyzed below. Data are drawn from and , which detail compounds with comparable MDL identifiers and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Differences

Core scaffold: this compound/CAS 56469-02-4: Both feature a dihydroisoquinolinone backbone with hydroxyl substitution, enabling metal coordination (e.g., in catalysis) . CAS 1761-61-1: A brominated benzoic acid derivative lacking nitrogen heterocycles, limiting its use in coordination chemistry but enhancing electrophilic reactivity for cross-coupling reactions .

Solubility and bioavailability :

- Higher molecular weight in CAS 1761-61-1 (201.02 vs. 163.17 g/mol) correlates with reduced aqueous solubility (-2.63 vs. -2.47 Log S), impacting its pharmacokinetic profile .

Synthetic accessibility :

- CAS 56469-02-4 is synthesized via straightforward alkylation, while CAS 1761-61-1 requires specialized catalysts (A-FGO), reflecting differences in scalability and cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.